Leritrelvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leritrelvir is a novel α-ketoamide based peptidomimetic inhibitor of the SARS-CoV-2 main protease. It has been developed as an oral small molecular drug for the treatment of mild to moderate COVID-19 infection. This compound has shown promising antiviral activities against various SARS-CoV-2 variants and has been approved for marketing with conditions by the China National Medical Products Administration .
Vorbereitungsmethoden
The synthesis of Leritrelvir involves multiple steps, including the formation of the α-ketoamide moiety and the incorporation of peptidomimetic structures. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Leritrelvir undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the α-ketoamide moiety.
Reduction: Reduction reactions can occur at specific functional groups within the molecule.
Substitution: Substitution reactions may involve the replacement of certain functional groups with others to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Leritrelvir has been extensively studied for its antiviral properties, particularly against SARS-CoV-2. Its applications in scientific research include:
Chemistry: this compound serves as a model compound for studying α-ketoamide based peptidomimetic inhibitors.
Biology: The compound is used to investigate the inhibition of viral proteases and the resulting effects on viral replication.
Medicine: this compound is being developed as a therapeutic agent for COVID-19, with clinical trials demonstrating its efficacy and safety.
Industry: The compound’s production and formulation are of interest to the pharmaceutical industry for large-scale manufacturing and distribution .
Wirkmechanismus
Leritrelvir acts as a main protease inhibitor that hinders the cleavage of viral precursor proteins, thereby inhibiting the replication of SARS-CoV-2. The compound targets the main protease (Mpro) of the virus, which is essential for processing the viral polyproteins into functional units. By inhibiting this protease, this compound effectively disrupts the viral life cycle and reduces viral load .
Vergleich Mit ähnlichen Verbindungen
Leritrelvir is similar to other protease inhibitors such as nirmatrelvir, which is part of the combination therapy Paxlovid. this compound has shown improved pharmacokinetics and can be used without the co-administration of ritonavir, which is required for nirmatrelvir. This makes this compound a more convenient and potentially safer option for patients. Other similar compounds include remdesivir and molnupiravir, which also target viral replication but through different mechanisms .
Eigenschaften
Molekularformel |
C31H44F3N5O6 |
---|---|
Molekulargewicht |
639.7 g/mol |
IUPAC-Name |
(3S,3aS,6aR)-2-[(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl]-N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C31H44F3N5O6/c32-31(33,34)30(45)38-23(17-7-2-1-3-8-17)29(44)39-16-19-9-6-12-21(19)24(39)27(42)37-22(15-18-13-14-35-26(18)41)25(40)28(43)36-20-10-4-5-11-20/h17-24H,1-16H2,(H,35,41)(H,36,43)(H,37,42)(H,38,45)/t18-,19-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
ICGMMLTUQDVAST-HEZDJTGRSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@@H](C(=O)N2C[C@@H]3CCC[C@@H]3[C@H]2C(=O)N[C@@H](C[C@@H]4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |
Kanonische SMILES |
C1CCC(CC1)C(C(=O)N2CC3CCCC3C2C(=O)NC(CC4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.